1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS: 612522-83-5) is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a carbonitrile group at position 4, a propyl chain at position 3, and a piperazine ring modified with a 2-methylprop-2-enyl (isobutenyl) group at position 1. Its molecular formula is C₂₃H₂₇N₅, with a molecular weight of 373.494 g/mol . The compound is synthesized via multicomponent reactions, a method highlighted for its efficiency in constructing pyrido[1,2-a]benzimidazole derivatives .
Properties
IUPAC Name |
1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5/c1-4-7-18-14-22(27-12-10-26(11-13-27)16-17(2)3)28-21-9-6-5-8-20(21)25-23(28)19(18)15-24/h5-6,8-9,14H,2,4,7,10-13,16H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUASTKNIRSEPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC(=C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a novel compound belonging to the benzimidazole family, known for its diverse biological activities. This compound features a complex structure that combines a pyrido[1,2-a]benzimidazole core with a piperazine ring and various substituents, which may influence its pharmacological properties. The molecular formula of this compound is C23H27N5, indicating the presence of carbon, hydrogen, and nitrogen atoms.
Structural Characteristics
The structural attributes of this compound are pivotal in determining its biological activity. The presence of the piperazine ring is known to enhance solubility and bioavailability, while the pyrido[1,2-a]benzimidazole framework is associated with several therapeutic effects. The specific substituents, such as the 2-methylprop-2-enyl group and the propyl chain, may also play critical roles in modulating the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of 1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has been investigated in various studies. Key areas of focus include:
- Antimicrobial Activity : Similar compounds within the benzimidazole class have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the structure can lead to enhanced antibacterial activity .
- Antitumor Activity : Research has shown that benzimidazole derivatives can exhibit potent antitumor effects. For instance, compounds structurally related to our target have been tested against human lung cancer cell lines (A549, HCC827, NCI-H358) and have shown promising results in inhibiting cell proliferation and inducing cytotoxicity .
Antimicrobial Studies
A comparative study of benzimidazole derivatives revealed that modifications significantly affect their antimicrobial efficacy. In particular, derivatives with additional functional groups showed improved activity against various bacterial strains. For example, a related benzimidazole compound exhibited notable activity against Gram-positive bacteria in vitro .
Antitumor Efficacy
In a detailed examination of antitumor properties:
- Cell Lines Tested : The compound was evaluated using MTS cytotoxicity assays on A549 and HCC827 cell lines.
- Results : The compound demonstrated an IC50 value of approximately 6.26 μM for HCC827 cells in 2D cultures, indicating substantial antitumor potential. In contrast, the 3D culture format yielded higher IC50 values (20.46 μM), suggesting that structural complexity may influence efficacy in more physiologically relevant environments .
The proposed mechanisms by which benzimidazole derivatives exert their biological effects include:
- DNA Binding : Many compounds in this class bind to DNA and inhibit DNA-dependent enzymes, disrupting cellular replication processes.
- Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors of specific enzymes involved in cancer cell proliferation.
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity | Notable Findings |
|---|---|---|---|
| 1-[4-(Ethoxyphenyl)methyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole | Ethoxy group | Antimicrobial | Enhanced solubility |
| 5-Fluoro-1H-benzimidazole | Simple structure | Broad-spectrum antimicrobial | Known for high efficacy |
| 1-[4-(Diphenylmethyl)piperazin-1-yl]-3-propylbenzimidazole | Diphenylmethyl group | Potentially higher binding affinity | Promising antitumor properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous pyrido[1,2-a]benzimidazole derivatives, emphasizing substituent variations, molecular properties, and synthetic approaches:
Key Findings :
Substituent Impact on Molecular Weight :
- Bulky aromatic groups (e.g., naphthylmethyl in or benzyl in ) increase molecular weight significantly (435–497 g/mol), whereas simpler aliphatic substituents (e.g., propyl or isobutenyl) yield lighter compounds (347–442 g/mol).
Synthetic Flexibility :
- The target compound and related derivatives are synthesized via one-pot multicomponent reactions, enabling rapid assembly of complex heterocycles . This method contrasts with traditional stepwise syntheses, which may require tedious purification steps.
Lipophilicity and Drug-Likeness: Compounds with long alkyl chains (e.g., octyl in ) exhibit high logP values (>8), suggesting poor aqueous solubility. In contrast, derivatives with polar groups (e.g., carbonitrile) or smaller substituents (e.g., dimethylaminoethyl in ) may offer better pharmacokinetic profiles.
Structural Diversity :
- Piperazine modifications dominate structural variation, with substitutions ranging from aliphatic (isobutenyl) to aromatic (naphthylmethyl) and heteroaromatic (pyrrole-ethyl). These changes likely modulate receptor affinity and selectivity.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
- Methodological Answer: Synthesis optimization requires careful selection of reaction conditions, including temperature control (e.g., maintaining 0°C for azide coupling as in ), solvent systems (e.g., methylene chloride for solubility), and catalysts (e.g., trifluoroacetic acid for activation). Purification via flash chromatography (cyclohexane/ethyl acetate gradients) ensures high yields and purity . Multicomponent reactions () can streamline synthesis by reducing intermediate isolation steps. Reaction progress should be monitored using TLC or HPLC .
Q. How can the structural identity and purity of this compound be validated?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) confirms structural integrity by resolving proton environments and carbon frameworks . High-resolution mass spectrometry (HRMS) validates molecular weight . Purity is assessed via HPLC with UV detection, while X-ray crystallography () provides definitive structural elucidation. Pharmacopeial assays (e.g., pH-adjusted ammonium acetate buffers) ensure compliance with regulatory standards .
Q. What experimental approaches are used to evaluate its solubility and stability in biological assays?
- Methodological Answer: Solubility is tested in DMSO/PBS mixtures, with surfactants like Tween-80 added to enhance dispersion . Stability under physiological conditions (pH 7.4, 37°C) is monitored via LC-MS over 24–72 hours to detect degradation products. Accelerated stability studies (e.g., elevated temperatures) predict shelf-life .
Advanced Research Questions
Q. How can researchers resolve contradictions between apoptosis induction and proliferation inhibition data in cancer cell lines?
- Methodological Answer: Discrepancies may arise from cell line-specific signaling pathways or concentration-dependent effects (e.g., dual mechanisms at low vs. high doses). Dose-response curves (0.1–100 µM) and time-course assays (24–72 hours) clarify mechanistic dominance. Complementary techniques like flow cytometry (apoptosis markers) and Western blotting (proliferation pathways) validate findings .
Q. What strategies improve kinase inhibition selectivity to minimize off-target effects?
- Methodological Answer: Kinase selectivity profiling using panels of recombinant kinases (e.g., 50+ kinases) identifies off-target interactions. Structural analogs ( ) guide SAR studies to modify the piperazinyl or pyrido-benzimidazole moieties. Computational docking (e.g., AutoDock Vina) predicts binding affinities and guides rational design .
Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations assess membrane permeability (logP) and metabolic stability (CYP450 interactions). Fluorescent derivatives ( ) enable real-time tracking of cellular uptake .
Q. What orthogonal assays validate target engagement in kinase inhibition studies?
- Methodological Answer: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantitatively measure binding kinetics (KD, ΔG). Cellular thermal shift assays (CETSA) confirm target engagement in live cells by monitoring protein denaturation .
Q. How can researchers optimize reaction yields in large-scale synthesis while maintaining purity?
- Methodological Answer: Design of Experiments (DoE) () identifies critical parameters (e.g., stoichiometry, temperature). Continuous-flow chemistry () improves scalability and reduces side reactions. In-line FTIR or PAT (Process Analytical Technology) monitors intermediates in real time .
Q. What analytical techniques are critical for detecting and quantifying synthetic impurities?
- Methodological Answer: LC-MS/MS with MRM (Multiple Reaction Monitoring) detects trace impurities (≤0.1%). Comparative NMR with reference standards () identifies structural deviations. Residual solvents are quantified via GC-MS using pharmacopeial protocols .
Q. How can researchers assess the compound’s stability under long-term storage conditions?
- Methodological Answer:
Accelerated stability studies (25°C/60% RH and 40°C/75% RH) over 1–3 months predict degradation pathways. Lyophilization or inert-atmosphere storage (argon) mitigates oxidation. PXRD (Powder X-ray Diffraction) monitors crystallinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
